Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate
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Overview
Description
Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate is a chemical compound known for its unique structural properties and potential applications in various fields This compound features a trifluoromethyl group, which is known to impart significant chemical stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate typically involves the reaction of 3-(trifluoromethyl)aniline with benzoic acid derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing advanced catalytic systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate or anilino groups, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or anilines.
Scientific Research Applications
Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, allowing it to modulate biological pathways effectively. This compound may inhibit or activate certain enzymes, leading to therapeutic effects in medical applications .
Comparison with Similar Compounds
Similar Compounds
N-(propan-2-yl)-3-(trifluoromethyl)aniline: Shares the trifluoromethyl and aniline groups but lacks the benzoate moiety.
4-(Propan-2-yl)-3-(trifluoromethyl)aniline: Similar structure but differs in the position of the trifluoromethyl group.
Uniqueness
Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate is unique due to the combination of the trifluoromethyl, anilino, and benzoate groups, which confer distinct chemical and biological properties
Properties
CAS No. |
68749-59-7 |
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Molecular Formula |
C17H16F3NO2 |
Molecular Weight |
323.31 g/mol |
IUPAC Name |
propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate |
InChI |
InChI=1S/C17H16F3NO2/c1-11(2)23-16(22)14-8-3-4-9-15(14)21-13-7-5-6-12(10-13)17(18,19)20/h3-11,21H,1-2H3 |
InChI Key |
DGGGUUTVPUQZCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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